

Peritectic transformation of AlB12 to AlB2

Author: BenchChem Technical Support Team. **Date:** December 2025

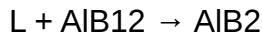
Compound of Interest

Compound Name: Aluminum boride

Cat. No.: B083806

[Get Quote](#)

An In-depth Technical Guide to the Peritectic Transformation of AlB12 to AlB2


For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum borides are a class of ceramic materials known for their unique properties, including high hardness, high melting points, and low density. Among them, aluminum dodecaboride (AlB12) and aluminum diboride (AlB2) are two of the most significant phases. The transformation from the high-temperature AlB12 phase to the more stable AlB2 phase is a critical aspect of the Al-B system, occurring via a peritectic reaction. This guide provides a comprehensive technical overview of this transformation, detailing the underlying thermodynamics, kinetics, and the experimental methodologies used for its characterization.

The Peritectic Transformation: $L + AlB12 \rightarrow AlB2$

The transformation of AlB12 to AlB2 in the presence of a liquid aluminum phase is a classic example of a peritectic reaction. In this process, the primary solid phase (AlB12) reacts with the surrounding liquid (L) to form a new, secondary solid phase (AlB2) upon cooling. The generally accepted peritectic reaction is:

This transformation is fundamental in various applications, including the production of Al-B master alloys used for grain refinement and the removal of transition metal impurities in molten

aluminum.^[1] The presence of AlB₁₂ in these master alloys can be attributed to the sluggish nature of the peritectic reaction, often resulting in incomplete transformation to AlB₂.^[2]

Transformation Temperature

A notable discrepancy exists in the literature regarding the precise temperature of the peritectic transformation. Reported values span a wide range, which can be attributed to differences in experimental conditions and analytical techniques. This highlights the complexity of accurately determining phase transition temperatures in high-temperature systems.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to the AlB₁₂ to AlB₂ transformation.

Table 1: Peritectic Transformation Temperature of AlB₁₂ to AlB₂

Reported Peritectic Temperature (°C)	Reference/Comment
~975	Based on the Al-B phase diagram. ^[3]
956 ± 5	Determined by calorimetric methods.

Table 2: Crystallographic Data for AlB₁₂ and AlB₂

Property	AlB ₁₂	AlB ₂
Crystal System	Tetragonal	Hexagonal
Space Group	P41212 or P43212	P6/mmm
Lattice Parameter (a)	10.158(2) Å	3.007 Å
Lattice Parameter (c)	14.270(5) Å	3.252 Å

Note: The lattice parameters for AlB₁₂ are from single-crystal X-ray diffraction.^[4] The lattice parameters for AlB₂ are from calculated data.^[5]

Experimental Protocols

A thorough understanding of the peritectic transformation relies on precise experimental characterization. The following sections detail the methodologies for key experiments.

Metallographic Sample Preparation for SEM Analysis

Scanning Electron Microscopy (SEM) is crucial for observing the microstructure of Al-B alloys and visually confirming the peritectic transformation. Proper sample preparation is paramount to avoid artifacts that could obscure the true microstructure.

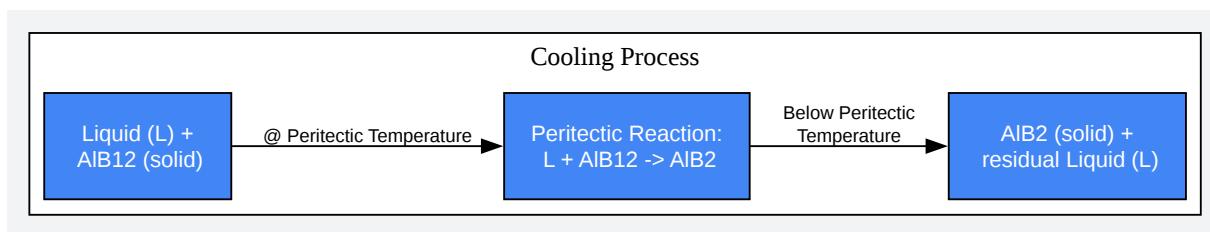
- **Sectioning:** The initial step involves carefully cutting the specimen to the desired size. An abrasive blade, such as a MultiSec blade, is suitable for this purpose.^[6]
- **Mounting:** The sectioned specimen is then mounted to facilitate handling during subsequent grinding and polishing steps. Compression mounting using a phenolic powder (e.g., PhenoMount) is a common technique. For samples sensitive to heat and pressure, a cold mounting epoxy system (e.g., EpoPro) is recommended.^[6] When preparing for SEM analysis, a conductive resin should be used.^[7]
- **Grinding:** The mounted specimen is ground to achieve a planar surface and remove any damage from sectioning. This is typically performed using a series of silicon carbide (SiC) papers with progressively finer grit sizes (e.g., starting from 180 grit). The grinding should be done under water lubrication to prevent overheating and smearing of the soft aluminum matrix.^[5]
- **Polishing:** Following grinding, the specimen is polished to a mirror-like finish. This is often a multi-step process:
 - **Rough Polishing:** A diamond suspension (e.g., 9 µm) on a napless cloth is used for initial polishing.
 - **Fine Polishing:** A finer diamond suspension (e.g., 3 µm and 1 µm) is then used.
 - **Final Polishing:** A final polish with a colloidal silica or alumina suspension on a low-nap cloth helps to remove any remaining fine scratches.^[8]

- Etching: To reveal the grain boundaries and different phases, the polished sample is chemically etched. The choice of etchant depends on the specific aluminum alloy composition.

X-Ray Diffraction (XRD) for Phase Identification

XRD is the primary technique for identifying the crystalline phases present in the Al-B alloys and confirming the presence of AlB₁₂ and AlB₂.

- Sample Preparation: For bulk samples, a flat, polished surface is required. For powder samples, the material is finely ground and packed into a sample holder.
- Instrumentation: A powder X-ray diffractometer operating in the Bragg-Brentano (θ - 2θ) geometry is typically used.[9]
- Data Collection:
 - X-ray Source: A common source is Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).
 - Scan Range (2θ): A wide angular range should be scanned to capture all significant diffraction peaks. A typical range is 10° to 100° .[10]
 - Step Size: A small step size, typically between 0.02° and 0.05° in 2θ , is used to ensure good resolution of the diffraction peaks.[10]
 - Scan Rate: The scan rate will depend on the desired signal-to-noise ratio.
- Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the phases present.


Differential Scanning Calorimetry (DSC) for Transformation Temperature Determination

DSC is a powerful thermal analysis technique used to measure the heat flow associated with phase transformations as a function of temperature, allowing for the precise determination of the peritectic temperature.

- Sample Preparation: A small, representative sample (typically 5-20 mg) is weighed and encapsulated in a crucible. For high-temperature analysis of reactive metals like aluminum, alumina (Al_2O_3) crucibles are often used.[11]
- Instrumentation: A heat-flux DSC instrument is employed. The instrument should be calibrated for temperature and enthalpy using standard reference materials.[12]
- Experimental Procedure:
 - The sample and an empty reference crucible are placed in the DSC cell.
 - The cell is purged with an inert gas (e.g., argon) to prevent oxidation.[11]
 - A controlled heating and cooling program is applied. Typical heating and cooling rates for studying metallic alloys range from 5 to 20 °C/min.[12]
- Data Analysis: The DSC curve plots heat flow versus temperature. The peritectic transformation will be observed as an endothermic peak during heating and an exothermic peak during cooling. The onset temperature of the peak is typically taken as the transformation temperature.

Visualizations

The following diagrams illustrate the peritectic transformation and the experimental workflow for its characterization.

[Click to download full resolution via product page](#)

Caption: Peritectic transformation of AlB12 to AlB2 upon cooling.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing the AlB12 to AlB2 transformation.

Conclusion

The peritectic transformation of AlB12 to AlB2 is a complex yet crucial phenomenon in the aluminum-boron system. A comprehensive understanding of this transformation, facilitated by the detailed experimental protocols outlined in this guide, is essential for the development and optimization of Al-B alloys for various industrial applications. The quantitative data provided serves as a valuable reference for researchers in the field. Further investigations are warranted to resolve the existing discrepancies in the reported peritectic temperature and to fully elucidate the kinetic aspects of the transformation under different processing conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aluminum Specimen Preparation | PACE Technologies Metallographic Guide [metallographic.com]
- 6. onpointabrasives.com [onpointabrasives.com]
- 7. lamplan.com [lamplan.com]
- 8. Aluminum Metallographic Specimen Preparation and Testing - Buehler United Kingdom - Metallography Equipment & Supplies for Sample Preparation [buehler.com]
- 9. materials.ox.ac.uk [materials.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Peritectic transformation of AlB12 to AlB2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083806#peritectic-transformation-of-alb12-to-alb2\]](https://www.benchchem.com/product/b083806#peritectic-transformation-of-alb12-to-alb2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com